molecular formula C28H26FN5O2S B2933814 1-{[(2-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034378-03-3

1-{[(2-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2933814
CAS RN: 2034378-03-3
M. Wt: 515.61
InChI Key:
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Description

The 1,2,4-triazole moiety is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole-containing compounds is unique and has been shown to have significant effects on the process of discovering new structures for pharmaceutical applications .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole-containing compounds are diverse and depend on the specific compound and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole-containing compounds can vary widely depending on the specific compound and its substituents .

Scientific Research Applications

Enzyme Inhibition

Specifically, as carbonic anhydrase inhibitors and cholinesterase inhibitors, these compounds could be relevant in researching treatments for conditions like glaucoma or Alzheimer’s disease.

Each of these applications represents a unique field of scientific research where the compound could potentially make a significant impact. Further studies would be required to explore these applications in depth and understand the compound’s efficacy and safety profile .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole-containing compounds can vary widely depending on the specific compound and its use .

Future Directions

The future directions for research on 1,2,4-triazole-containing compounds are promising, with many potential applications in pharmaceuticals and other areas .

properties

IUPAC Name

1-[(2-fluorophenyl)methylsulfanyl]-4-[(4-methylphenyl)methyl]-5-oxo-N-propan-2-yl-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34FN5O2S/c1-17(2)30-25(35)20-12-13-22-24(14-20)34-27(33(26(22)36)15-19-10-8-18(3)9-11-19)31-32-28(34)37-16-21-6-4-5-7-23(21)29/h4-11,17,20,22,24,27,31H,12-16H2,1-3H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDQYPCMYCIIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3NN=C(N3C4CC(CCC4C2=O)C(=O)NC(C)C)SCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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